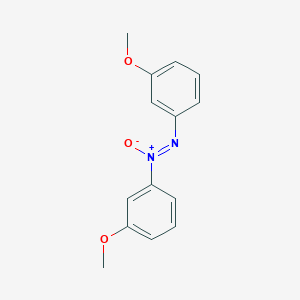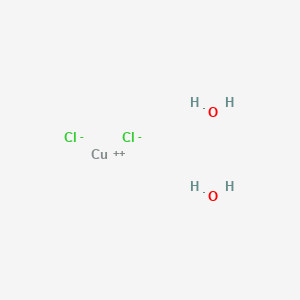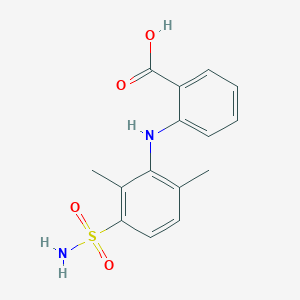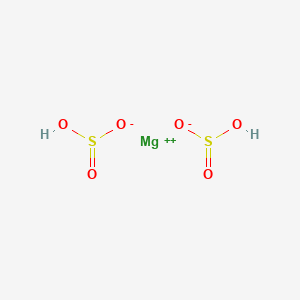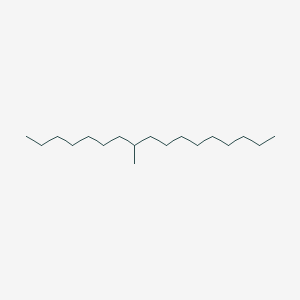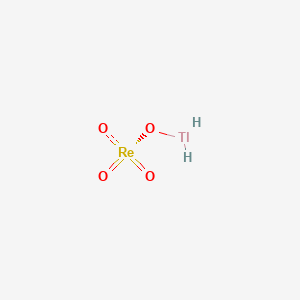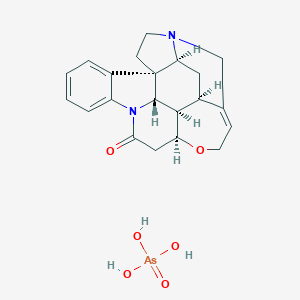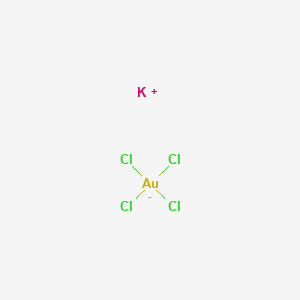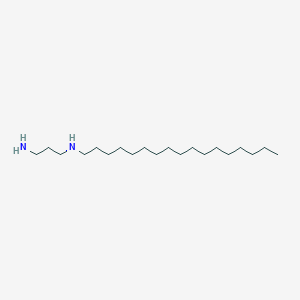
N-Heptadecylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptadecylpropane-1,3-diamine is an organic compound with the chemical formula C21H47N2. It is also known as heptadecylamine or HDA. It is a long-chain aliphatic amine that is used in various scientific research applications. N-Heptadecylpropane-1,3-diamine has been widely studied due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-Heptadecylpropane-1,3-diamine varies depending on the application. As a surfactant, it works by reducing the surface tension between two substances. As an antimicrobial agent, it works by disrupting the cell membrane of microorganisms. As a gene delivery agent, it works by forming complexes with DNA and facilitating its entry into cells.
Biochemical and Physiological Effects:
N-Heptadecylpropane-1,3-diamine has been shown to have various biochemical and physiological effects such as:
1. Cytotoxicity: N-Heptadecylpropane-1,3-diamine has been shown to be cytotoxic to various cell lines.
2. Hemolytic Activity: N-Heptadecylpropane-1,3-diamine has been shown to have hemolytic activity.
3. Immunomodulatory Activity: N-Heptadecylpropane-1,3-diamine has been shown to have immunomodulatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-Heptadecylpropane-1,3-diamine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Toxicity: N-Heptadecylpropane-1,3-diamine has low toxicity, making it ideal for use in various applications.
2. Easy to Synthesize: N-Heptadecylpropane-1,3-diamine is easy to synthesize, making it readily available for use in various applications.
3. Versatile: N-Heptadecylpropane-1,3-diamine is a versatile compound that can be used in various applications.
Some of the limitations include:
1. Limited Solubility: N-Heptadecylpropane-1,3-diamine has limited solubility in water, which can limit its use in certain applications.
2. Sensitivity to pH: N-Heptadecylpropane-1,3-diamine is sensitive to pH, which can affect its stability and efficacy.
3. Limited Stability: N-Heptadecylpropane-1,3-diamine has limited stability, which can affect its shelf life and efficacy.
Orientations Futures
There are several future directions for research on N-Heptadecylpropane-1,3-diamine. Some of these include:
1. Developing New Applications: N-Heptadecylpropane-1,3-diamine has potential applications in various fields such as medicine, agriculture, and environmental science. Future research could focus on developing new applications for this compound.
2. Improving Stability and Efficacy: Future research could focus on improving the stability and efficacy of N-Heptadecylpropane-1,3-diamine, which could enhance its potential applications.
3. Understanding Mechanisms of Action: Future research could focus on understanding the mechanisms of action of N-Heptadecylpropane-1,3-diamine in various applications, which could lead to the development of more effective compounds.
Conclusion:
N-Heptadecylpropane-1,3-diamine is a unique compound that has potential applications in various scientific research fields. Its properties and potential applications have been widely studied, and future research could lead to the development of new applications and more effective compounds. However, its limitations, such as limited solubility and stability, must also be considered. Overall, N-Heptadecylpropane-1,3-diamine is a promising compound that could have significant implications for various scientific research fields.
Méthodes De Synthèse
N-Heptadecylpropane-1,3-diamine can be synthesized by reacting heptadecylamine with propane-1,3-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
N-Heptadecylpropane-1,3-diamine has been used in various scientific research applications such as:
1. Surfactant: N-Heptadecylpropane-1,3-diamine is a cationic surfactant that is used in various applications such as emulsification, foaming, and wetting. It is also used in the preparation of nanoparticles and other advanced materials.
2. Antimicrobial Agent: N-Heptadecylpropane-1,3-diamine has been shown to have antimicrobial properties. It has been used as an antimicrobial agent in various applications such as food preservation, water treatment, and medical devices.
3. Gene Delivery: N-Heptadecylpropane-1,3-diamine has been used as a gene delivery agent. It has been shown to effectively deliver genes to cells and tissues.
Propriétés
Numéro CAS |
14331-16-9 |
|---|---|
Nom du produit |
N-Heptadecylpropane-1,3-diamine |
Formule moléculaire |
C20H44N2 |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
N'-heptadecylpropane-1,3-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21/h22H,2-21H2,1H3 |
Clé InChI |
KSTBCRYHGOWRJG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
SMILES canonique |
CCCCCCCCCCCCCCCCCNCCCN |
Autres numéros CAS |
14331-16-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






